Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate
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Overview
Description
Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate is an organic compound with the molecular formula C10H13NO5S It is a derivative of benzoic acid, characterized by the presence of methoxy and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce methylthio derivatives .
Scientific Research Applications
Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It serves as a precursor in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- Methyl 2-methoxy-5-(methylsulfonyl)benzoate
- Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
- Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
Comparison: Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
620612-15-9 |
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Molecular Formula |
C10H13NO5S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
methyl 4-(methanesulfonamido)-2-methoxybenzoate |
InChI |
InChI=1S/C10H13NO5S/c1-15-9-6-7(11-17(3,13)14)4-5-8(9)10(12)16-2/h4-6,11H,1-3H3 |
InChI Key |
UGQNIPSTEHXMQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
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